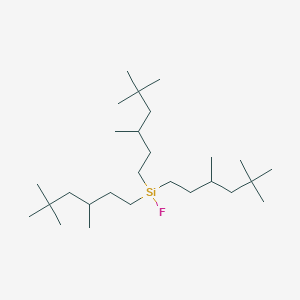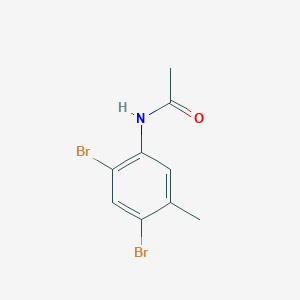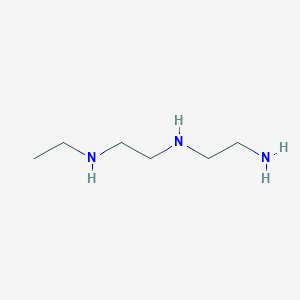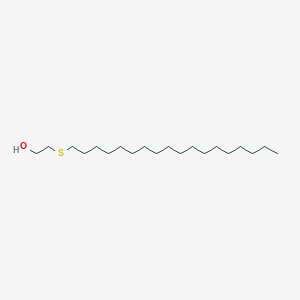
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is an organic compound that features a unique combination of functional groups, including a dithiane ring, a hydroxyl group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one typically involves the formation of the dithiane ring through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The pyrrolidinone ring can be introduced through cyclization reactions involving appropriate precursors. Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the dithiane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as organolithium compounds .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may modulate inflammatory pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dithiane derivatives and pyrrolidinone-containing molecules. Examples include:
- 1,3-Dithiane
- 1,3-Dithiolane
- Pyrrolidin-2-one derivatives
Uniqueness
5-(1,3-Dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
83451-43-8 |
|---|---|
Formule moléculaire |
C9H15NO2S2 |
Poids moléculaire |
233.4 g/mol |
Nom IUPAC |
5-(1,3-dithian-2-yl)-5-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2S2/c1-10-7(11)3-4-9(10,12)8-13-5-2-6-14-8/h8,12H,2-6H2,1H3 |
Clé InChI |
AROQMKKZQZEBJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC1(C2SCCCS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)

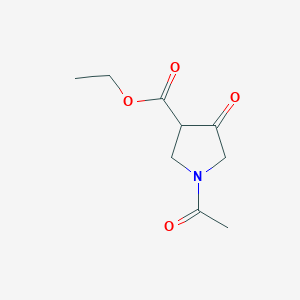
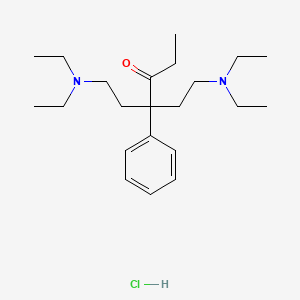
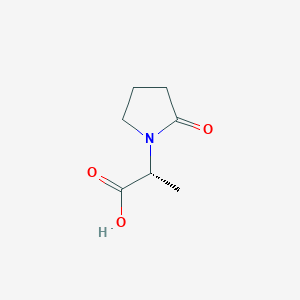
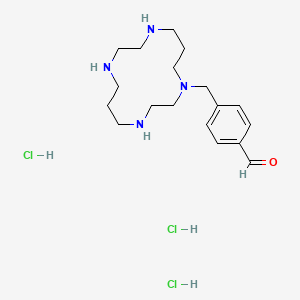
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
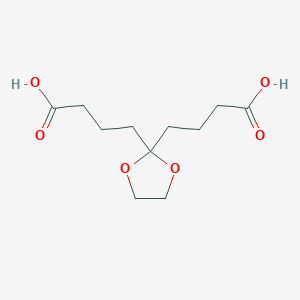
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
